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Compound of Interest

Compound Name: 2-Amino-6-chlorobenzothioamide

Cat. No.: B12829373

Get Quote

Executive Summary
2-Amino-6-chlorothiobenzamide is a tri-substituted benzene derivative characterized by a

thioamide moiety flanked by an amino group at the ortho position and a chlorine atom at the

ortho' position (2,6-substitution pattern). This specific steric arrangement makes it a high-value

scaffold in heterocyclic chemistry, particularly for the synthesis of benzo[d]isothiazoles and

quinazolines.

Unlike its oxygenated analog (2-amino-6-chlorobenzamide), the presence of the sulfur atom

confers unique nucleophilic properties, enabling facile oxidative cyclization and bioisosteric

replacement in drug design.

Chemical Identity & Physicochemical Properties[1]
[2][3][4]
The molecule features a crowded steric environment due to the 2,6-disubstitution, which forces

the thioamide group out of planarity with the benzene ring, influencing its reactivity and

solubility profile.
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Molecular Specifications
Property Data

IUPAC Name 2-amino-6-chlorobenzenecarbothioamide

Molecular Formula

C

H

ClN

S

Molecular Weight 186.66 g/mol

Monoisotopic Mass 186.0018 Da

CAS Registry Number
Not widely indexed; Analog: 15717-17-6 (2-

chloro)

Physical State Yellow crystalline solid (typical for thioamides)

Solubility
Soluble in DMSO, DMF, MeOH; Low solubility in

water

pKa (Calculated)
~11.5 (Thioamide NH), ~2.5 (Aniline NH

)

Structural Visualization
The structure consists of a central benzene ring. Numbering starts at the thioamide carbon

attachment (C1).

C1: Thioamide group (-CSNH

)

C2: Amino group (-NH

) – Hydrogen bond donor

C6: Chlorine atom (-Cl) – Electron-withdrawing / Steric block

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12829373?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Methodologies
The synthesis of 2-amino-6-chlorothiobenzamide requires navigating the steric hindrance at the

C1 position. Two primary routes are established: Thionation of the amide (Route A) and

Thiohydrolysis of the nitrile (Route B).

Route A: Thionation via Lawesson’s Reagent (Preferred)
This method is preferred for laboratory-scale synthesis due to mild conditions and high

functional group tolerance.

Protocol:

Starting Material: 2-Amino-6-chlorobenzamide (derived from 2-amino-6-chlorobenzoic acid

via isatoic anhydride).

Reagent: Lawesson’s Reagent (LR).[1][2]

Solvent: Anhydrous Toluene or THF.

Conditions: Reflux (80–110°C) for 2–4 hours.

Workup: Solvent evaporation followed by flash chromatography (Hexane/EtOAc).

Mechanism: The carbonyl oxygen is substituted by sulfur via a thiaoxaphosphetane

intermediate (Wittig-like mechanism).[3]

Route B: Magnesium-Mediated Thiohydrolysis
This route converts the nitrile directly to the thioamide using sodium hydrosulfide (NaSH) and a

magnesium catalyst, avoiding the use of foul-smelling P

S

.

Protocol:

Starting Material: 2-Amino-6-chlorobenzonitrile.
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Reagents: NaSH (2.0 equiv), MgCl

(1.0 equiv).

Solvent: DMF.

Conditions: Stir at room temperature for 12 hours.

Mechanism: Mg

coordinates to the nitrile nitrogen, increasing electrophilicity for HS

attack.

Synthesis Workflow Diagram
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Caption: Dual synthetic pathways to 2-amino-6-chlorothiobenzamide. Route A (Amide

Thionation) is generally higher yielding for this sterically congested substrate.

Reactivity & Applications in Drug Discovery[7]
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The 2-amino-6-chlorothiobenzamide scaffold is a "privileged structure" for synthesizing fused

heterocycles. The proximity of the nucleophilic amine (C2) and the electrophilic/nucleophilic

thioamide (C1) allows for rapid cyclization.

Oxidative Cyclization to Benzo[d]isothiazoles
Subjecting the thioamide to oxidative conditions (e.g., H

O

or I

) creates a bond between the thioamide sulfur and the amine nitrogen.

Product: 7-chlorobenzo[d]isothiazol-3-amine.

Mechanism: Formation of a sulfenyl halide intermediate followed by intramolecular

nucleophilic attack by the amine.

Relevance: Benzo[d]isothiazoles are bioisosteres of benzisoxazoles (found in antipsychotics

like Risperidone).

Condensation to Quinazolinethiones
Reacting the scaffold with one-carbon donors (orthoesters, formic acid) or aldehydes yields

quinazoline derivatives.

Product: 5-chloro-4(3H)-quinazolinethione.

Relevance: Quinazolinones/thiones are key pharmacophores in kinase inhibitors (e.g.,

EGFR inhibitors).

Heterocyclic Cyclization Pathways
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Heterocyclic Targets

2-Amino-6-chlorothiobenzamide
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Caption: Divergent synthesis from the thiobenzamide core. The oxidative route yields

isothiazoles, while condensation yields quinazolines.

Experimental Handling & Safety
Stability: Thioamides are generally stable but can hydrolyze back to amides under strongly

acidic/basic aqueous conditions. Store in a desiccator at 4°C.

Odor: Like most organosulfur compounds, this intermediate may have a characteristic

unpleasant odor; handle in a fume hood.

Waste: Dispose of sulfur-containing waste in designated halogenated/sulfur organic waste

streams to prevent formation of toxic gases (H

S) if acidified.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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